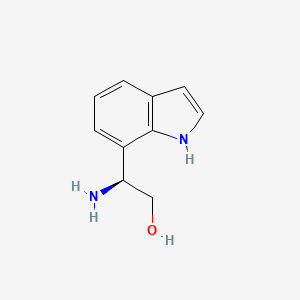

(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol

Description

Contextualizing the Indole (B1671886) and Amino Alcohol Scaffolds in Modern Organic Chemistry

The indole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. mdpi.commdpi.com It is a prevalent feature in a vast array of natural products, particularly alkaloids, and serves as the core scaffold for numerous pharmaceuticals. researchgate.netijpsr.com The unique electronic properties of the indole nucleus, characterized by its π-excessive nature, make it an effective pharmacophore capable of engaging in various biological interactions. mdpi.combhu.ac.in Its versatility has led to the development of a wide range of synthetic methodologies, from classic named reactions like the Fischer indole synthesis to modern transition-metal-catalyzed approaches, enabling the creation of diverse indole derivatives. openmedicinalchemistryjournal.comsciencedaily.com These derivatives have found applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, underscoring the therapeutic importance of this scaffold. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net

Equally fundamental to organic and medicinal chemistry is the amino alcohol scaffold. researchgate.net Chiral 1,2-amino alcohols, in particular, are recognized as privileged structures due to their widespread presence in bioactive molecules and their utility as versatile synthetic intermediates. nih.govacs.org They are crucial building blocks for pharmaceuticals and serve as highly effective chiral auxiliaries and ligands in asymmetric catalysis, facilitating the synthesis of single-enantiomer compounds. westlake.edu.cnacs.orgalfa-chemistry.com The synthesis of enantiomerically pure amino alcohols is a major focus of contemporary organic synthesis, with numerous methods developed, including asymmetric transfer hydrogenation, stereodivergent copper-catalyzed reactions, and biocatalytic approaches. acs.orgnih.govnih.gov The combination of the indole and amino alcohol motifs within a single molecule creates a bifunctional compound with significant potential for further chemical elaboration and biological activity. researchgate.net

Significance of Chiral 7-Substituted Indole Amino Alcohols in Asymmetric Synthesis and Precursor Chemistry

The introduction of chirality into a molecule is paramount in drug design, as different enantiomers can exhibit vastly different biological activities. nih.gov The (S)-configuration of the amino alcohol side chain in (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol imparts specific stereochemistry, making it a valuable chiral building block. The precise spatial arrangement of the amino and hydroxyl groups can be exploited in asymmetric synthesis, either as a directing group or as a chiral auxiliary to control the stereochemical outcome of subsequent reactions. acs.org

Furthermore, the position of substitution on the indole ring profoundly influences the molecule's properties. While electrophilic substitution on indole typically occurs at the C3-position, functionalization of the benzene ring, particularly at the C7-position, is more challenging and often requires specialized synthetic strategies, such as the Bartoli indole synthesis. bhu.ac.inwikipedia.orgresearchgate.net Substitution at the C7-position can introduce unique steric and electronic effects, modulating the molecule's interaction with biological targets in ways that other isomers cannot. Axially chiral indole derivatives have also emerged as an important class of compounds in asymmetric catalysis. researchgate.netacs.orgacs.org A chiral 7-substituted indole amino alcohol, therefore, represents a highly specialized precursor. It combines the defined stereochemistry of the side chain with the distinct properties conferred by C7-substitution, making it a desirable intermediate for the synthesis of complex, sterically hindered, and biologically active target molecules, including novel ligands and pharmaceuticals. openmedicinalchemistryjournal.com

Overview of Academic Research on the Synthesis, Reactivity, and Applications of this compound

While the individual indole and chiral amino alcohol scaffolds are extensively studied, specific academic research focusing solely on this compound is not widely documented in publicly available literature. However, an understanding of its potential synthesis, reactivity, and applications can be extrapolated from established principles of organic chemistry and research on closely related analogues.

Synthesis: The asymmetric synthesis of this compound could hypothetically be achieved through several established routes for preparing chiral amino alcohols. organic-chemistry.org A common strategy involves the reduction of the corresponding α-amino acid, (S)-2-amino-2-(1H-indol-7-yl)acetic acid, or its ester derivatives. google.com Another viable approach is the asymmetric reduction of a corresponding α-amino ketone precursor using catalytic asymmetric transfer hydrogenation, a method known for producing chiral 1,2-amino alcohols with high enantioselectivity. acs.org The synthesis of the necessary 7-substituted indole starting material would be a critical step, potentially employing methods designed for functionalizing the indole benzene ring. researchgate.net

| Synthetic Strategy | Key Precursor | General Reaction Type | Reference Principle |

|---|---|---|---|

| Amino Acid Reduction | (S)-2-amino-2-(1H-indol-7-yl)acetic acid | Reduction of Carboxylic Acid | google.com |

| Asymmetric Ketone Reduction | 2-amino-1-(1H-indol-7-yl)ethan-1-one | Asymmetric Transfer Hydrogenation | acs.org |

| Epoxide Ring-Opening | Chiral 7-(oxiran-2-yl)-1H-indole | Nucleophilic opening with an amine source | nih.gov |

| Asymmetric Hydroamination | 7-vinyl-1H-indole | Catalytic addition of amine and hydrogen | nih.gov |

Reactivity: The reactivity of this compound is dictated by its three primary functional groups: the indole ring, the primary amine, and the primary alcohol.

Indole Ring: The indole N-H is weakly acidic and can be deprotonated with strong bases for N-alkylation or N-acylation reactions. bhu.ac.incas.cn The C3 position remains the most nucleophilic carbon, susceptible to electrophilic attack, though its reactivity may be modulated by the side chain. wikipedia.orgrsc.org

Amino Group: The primary amine is nucleophilic and basic, readily undergoing reactions such as acylation to form amides, alkylation, and condensation with carbonyl compounds to form imines.

Alcohol Group: The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. The vicinal relationship between the amino and hydroxyl groups allows for cyclization reactions to form heterocycles like oxazolines, which can serve as protecting groups or participate in further synthetic transformations.

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Indole N-H | Alkylation / Acylation | N-Substituted Indole |

| Primary Amine (-NH2) | Acylation | Amide |

| Primary Alcohol (-OH) | Oxidation | Aldehyde / Carboxylic Acid |

| Amino Alcohol Moiety | Cyclization with Carbonyl | Oxazolidine (B1195125) |

Applications: Based on its structural features, this compound holds potential in several areas. Its inherent chirality and the presence of coordinating nitrogen and oxygen atoms make it a candidate for development into a chiral ligand for asymmetric metal catalysis. alfa-chemistry.com The indole scaffold is a well-established pharmacophore, and this compound could serve as a key precursor for the synthesis of novel, enantiomerically pure pharmaceutical agents. researchgate.netijpsr.com The strategic placement of the side chain at the C7 position could lead to compounds with unique biological profiles, potentially targeting protein-protein interactions or enzyme active sites in a manner distinct from other indole isomers. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(2S)-2-amino-2-(1H-indol-7-yl)ethanol |

InChI |

InChI=1S/C10H12N2O/c11-9(6-13)8-3-1-2-7-4-5-12-10(7)8/h1-5,9,12-13H,6,11H2/t9-/m1/s1 |

InChI Key |

AZZBQUVUJYTUDH-SECBINFHSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)[C@@H](CO)N)NC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)C(CO)N)NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Amino 2 1h Indol 7 Yl Ethan 1 Ol

Retrosynthetic Analysis and Key Disconnections for the (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol Scaffold

A retrosynthetic analysis of the target molecule identifies several key disconnections that inform potential forward synthetic routes. The primary disconnections are centered around the formation of the C-C and C-N bonds of the amino alcohol moiety.

Disconnection 1 (C-N bond): This approach disconnects the amino group, leading to a precursor such as a 2-hydroxy-2-(1H-indol-7-yl)ethan-1-one, which can be aminated. Alternatively, an azide (B81097) can be introduced and subsequently reduced.

Disconnection 2 (C-C bond): This strategy involves the disconnection between the indole (B1671886) ring and the ethanolamine (B43304) side chain. This could be envisioned through a reaction of a 7-lithioindole derivative with a suitable two-carbon electrophile.

Disconnection 3 (Functional Group Interconversion): A plausible route involves the stereoselective reduction of a corresponding α-amino acid or α-azido acid, which in turn could be synthesized from a 7-substituted indole precursor.

A common and practical starting material for the synthesis of 7-substituted indoles is 7-formyl-indole. This can be prepared from appropriately functionalized o-nitrotoluenes via the Batcho-Leimgruber indole synthesis.

Enantioselective Approaches to this compound

Achieving the desired (S)-stereochemistry at the chiral center is a critical aspect of the synthesis. Several enantioselective methods can be proposed.

Asymmetric catalysis offers a powerful tool for establishing the stereocenter. A potential strategy involves the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(1H-indol-7-yl)ethanone. While specific catalysts for this exact substrate are not extensively documented, analogous reductions of α-amino ketones to amino alcohols are well-established in the literature, often employing chiral oxazaborolidine catalysts or transition metal complexes with chiral ligands.

Another catalytic approach is the asymmetric transfer hydrogenation of a suitable imine precursor. For instance, a 7-indolyl glyoxal (B1671930) derivative could be converted to an imine and then reduced enantioselectively.

Biocatalysis provides a highly selective and environmentally benign alternative for the synthesis of chiral amines and amino alcohols. Transaminases (TAs) are particularly promising for the asymmetric synthesis of chiral amines from ketones. A hypothetical biocatalytic route to this compound could involve the use of an (S)-selective ω-transaminase to convert a 2-oxo-2-(1H-indol-7-yl)ethan-1-ol precursor into the desired product with high enantiomeric excess. The required keto-alcohol precursor could potentially be synthesized from 7-formyl-indole.

Alternatively, engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, offering a direct route to chiral amino alcohols.

| Enzyme Class | Precursor Substrate | Key Transformation | Product |

| ω-Transaminase | 2-oxo-2-(1H-indol-7-yl)ethan-1-ol | Asymmetric amination | This compound |

| Amine Dehydrogenase | 2-oxo-2-(1H-indol-7-yl)ethan-1-ol | Asymmetric reductive amination | This compound |

The use of a chiral auxiliary can control the stereochemical outcome of a reaction. A strategy could involve attaching a chiral auxiliary to a glyoxylic acid derivative, followed by reaction with a 7-indolyl nucleophile and subsequent diastereoselective reduction of the resulting ketone.

The chiral pool approach utilizes readily available enantiopure starting materials, such as amino acids. L-tryptophan, with its inherent (S)-stereochemistry and indole moiety, is a logical, though complex, starting point. A synthetic sequence would require the challenging task of shifting the side chain from the 3-position to the 7-position of the indole ring. A more direct chiral pool approach might start from a different chiral precursor and build the indole ring onto it.

Protecting Group Strategies for the Amino, Hydroxyl, and Indole NH Functionalities

The presence of three reactive functional groups (amino, hydroxyl, and indole NH) necessitates a robust protecting group strategy to ensure chemoselectivity during the synthesis.

Amino Group Protection: The amino group is typically protected as a carbamate, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are stable under a wide range of conditions and can be removed selectively.

Hydroxyl Group Protection: The hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether (Bn). The choice depends on the planned reaction conditions, as silyl ethers are labile to acid and fluoride, while benzyl ethers are typically removed by hydrogenolysis.

Indole NH Protection: The indole nitrogen is often protected to prevent N-alkylation or other side reactions. Common protecting groups include sulfonyl derivatives (e.g., tosyl) or carbamates. The choice of protecting group can also influence the reactivity of the indole ring.

An orthogonal protecting group strategy is crucial, allowing for the selective deprotection of one functional group in the presence of others.

| Functional Group | Protecting Group | Common Deprotection Conditions |

| Amino | Boc (tert-butoxycarbonyl) | Acidic conditions (e.g., TFA) |

| Amino | Cbz (benzyloxycarbonyl) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl | TBDMS (tert-butyldimethylsilyl) | Fluoride source (e.g., TBAF) or acid |

| Hydroxyl | Bn (benzyl) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Indole NH | Tosyl | Strong base (e.g., NaOH, KOH) |

Total Synthesis and Fragment Coupling Approaches Involving the this compound Core

While the total synthesis of a natural product containing the this compound core has not been explicitly reported in the reviewed literature, this moiety can be a key component in the synthesis of more complex molecules.

A fragment coupling strategy would involve the synthesis of the protected this compound building block, which is then coupled to another part of the target molecule. For example, the free hydroxyl group could be used in an etherification or esterification reaction, or the deprotected amino group could form an amide bond with a carboxylic acid fragment.

A plausible synthetic route starting from 7-formyl-indole could proceed as follows:

Protection of the indole NH.

Conversion of the aldehyde to an α-azido alcohol, for example, via a cyanohydrin intermediate followed by reduction and diazotization, or through the addition of a nitromethane (B149229) derivative followed by reduction. A more direct approach could be the formation of an azido-hydrin from the aldehyde. A related synthesis of 2-azidoethanol (B47996) from 2-bromoethanol (B42945) has been documented.

Protection of the newly formed hydroxyl group.

Reduction of the azide to the primary amine, for example, using triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.

Deprotection of the functional groups to yield the final product.

The enantioselectivity in such a route would need to be introduced, for instance, by enzymatic resolution of an intermediate or by using a chiral reducing agent for the conversion of a ketone precursor.

Green Chemistry and Sustainable Synthetic Methods for this compound Production

The growing emphasis on environmental stewardship in the pharmaceutical and chemical industries has spurred the development of green and sustainable synthetic methodologies. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. For the production of complex chiral molecules like this compound, biocatalysis and other green chemistry principles offer promising alternatives to traditional synthetic routes.

One of the cornerstones of green chemistry is the use of enzymes as biocatalysts. nih.gov Biocatalytic processes often exhibit high enantioselectivity and regioselectivity under mild reaction conditions, such as ambient temperature and pressure, and in aqueous media. mdpi.com This contrasts sharply with many conventional chemical syntheses that may require harsh reagents, protecting groups, and heavy metal catalysts, leading to significant waste generation.

The synthesis of chiral amino alcohols, a key structural feature of this compound, is an area where biocatalysis has been successfully applied. For instance, multi-step biocatalytic strategies have been developed for the synthesis of other chiral amino alcohols. researchgate.net These enzymatic cascades can be performed in a single pot, which increases efficiency and reduces the need for intermediate purification steps. researchgate.net Enzymes such as transaminases are particularly valuable for the asymmetric synthesis of chiral amines from ketones, a technology that has been scaled for pharmaceutical manufacturing. nih.gov Directed molecular evolution can be employed to engineer these enzymes for enhanced activity and specificity towards non-natural substrates, which would be a crucial step in developing a biocatalytic route to this compound. nih.gov

For the indole core, green synthetic methods are also being actively researched. Microwave-assisted organic synthesis, for example, can significantly accelerate reaction times, improve yields, and reduce solvent use compared to conventional heating methods. tandfonline.comresearchgate.net The development of catalyst-free or water-based syntheses of indole derivatives further contributes to the greening of these processes. rug.nlacs.org

A potential sustainable route to this compound could involve a chemoenzymatic approach. This strategy would combine the efficiency of chemical synthesis for constructing the basic carbon skeleton with the high selectivity of enzymatic reactions to introduce the desired chirality. For example, a keto-acid precursor containing the 7-yl-indole moiety could be asymmetrically aminated using an engineered transaminase to produce the (S)-stereocenter. Subsequent reduction of the carboxylic acid to the alcohol could also potentially be achieved using a reductase enzyme.

Below is a table summarizing potential green chemistry approaches applicable to the synthesis of this compound, based on methodologies for similar compounds.

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Biocatalytic Asymmetric Amination | Introduction of the chiral amine at the C2 position using a transaminase enzyme. | High enantioselectivity, mild reaction conditions, avoids chiral auxiliaries or resolutions. |

| Enzymatic Reduction | Reduction of a carboxylic acid or ketone precursor to the primary alcohol using a reductase. | High stereoselectivity, avoids hazardous metal hydrides. |

| Microwave-Assisted Synthesis | Acceleration of indole ring formation or side-chain attachment steps. | Reduced reaction times, improved yields, lower energy consumption. |

| Aqueous or Solvent-Free Reactions | Performing synthetic steps in water or without a solvent to reduce volatile organic compound (VOC) emissions. | Improved safety, reduced environmental impact, simplified purification. |

| Whole-Cell Biotransformation | Using engineered microorganisms to perform multiple enzymatic steps in a single fermentation process. | Cost-effective, eliminates the need for enzyme purification, can utilize renewable feedstocks. nih.gov |

While a dedicated green synthetic route for this compound is not yet established in the literature, the extensive research into green methodologies for synthesizing chiral amino alcohols and indole derivatives provides a strong foundation for future development in this area. nih.govncl.res.in The adoption of such strategies will be critical for the sustainable production of this and other complex pharmaceutical intermediates.

Stereochemical Investigations of S 2 Amino 2 1h Indol 7 Yl Ethan 1 Ol

Chiral Recognition and Enantiomeric Purity Determination Techniques

Ensuring the enantiomeric purity of a single-enantiomer compound is a critical step in its characterization. Several analytical techniques are available for the chiral recognition and quantification of enantiomers, primarily relying on chromatography and spectroscopy.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers. yakhak.orgsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols, polysaccharide-based CSPs are particularly effective. yakhak.orgresearchgate.net The choice of mobile phase, often a mixture of solvents like hexane (B92381) and 2-propanol, is optimized to achieve baseline separation of the enantiomeric peaks. yakhak.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for determining enantiomeric purity. In the presence of a chiral solvating agent (CSA), the two enantiomers of a chiral compound form transient diastereomeric complexes. researchgate.netnih.govnih.gov These complexes have distinct NMR spectra, resulting in separate signals for each enantiomer, allowing for their quantification. nih.gov Alternatively, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers, which can then be distinguished by standard NMR. mdpi.comnih.gov

| Technique | Principle | Application to (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Separation of (S)- and (R)-enantiomers on a polysaccharide-based column to determine enantiomeric excess (% ee). |

| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a CSA, causing separate NMR signals for each enantiomer. | A chiral agent (e.g., a BINOL-based amino alcohol) is added to the NMR sample, inducing chemical shift differences between the (S) and (R) signals. nih.gov |

| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Covalent reaction of enantiomers with a CDA to form stable diastereomers with distinct NMR spectra. | Reaction with an agent like Mosher's acid would create diastereomeric esters, allowing for quantification of the (S) to (R) ratio. mdpi.com |

| Chiroptical Sensing | Reaction with an achiral probe in the presence of a catalyst to form products with characteristic Circular Dichroism (CD) signals. nih.gov | Allows for rapid determination of both total concentration (via UV) and enantiomeric composition (via CD) from a single sample. nih.gov |

Conformational Analysis of this compound in Solution and Solid State

The three-dimensional structure, or conformation, of a molecule can significantly influence its properties and interactions. The conformation of this compound can be studied in both the solution and solid phases, often revealing different preferred arrangements due to intermolecular forces.

In Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for conformational analysis in solution. mdpi.com By analyzing proton-proton coupling constants (³J-values) and applying the Karplus equation, it is possible to estimate the dihedral angles along the C-C bond of the ethanolamine (B43304) backbone. This provides insight into the preferred rotational conformers (rotamers) and the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups.

In the Solid State: Single-crystal X-ray crystallography provides the most definitive picture of a molecule's conformation in the solid state. acs.orgnih.gov This technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice. nih.gov The solid-state structure is influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding, which may stabilize a conformation that is less populated in solution. acs.orgacs.org

Computational Methods: Complementing these experimental techniques, computational chemistry offers powerful tools for conformational analysis. nih.govadvancedsciencenews.comacs.org Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different possible conformers in the gas phase or in solution (using solvation models), helping to predict the most stable conformations. nih.gov These computational models are often validated by comparing the calculated results with experimental data from NMR or X-ray crystallography. nih.govmanchester.ac.uk

| Method | Phase | Information Obtained |

| NMR Spectroscopy | Solution | Torsion angles (from coupling constants), proximity of atoms (from NOE), information on dynamic processes and intramolecular hydrogen bonding. |

| X-ray Crystallography | Solid | Precise 3D structure, bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice. acs.orgnih.gov |

| Computational Modeling (e.g., DFT) | Gas/Solution | Relative energies of conformers, predicted geometries, and theoretical spectroscopic parameters for comparison with experimental data. nih.gov |

Stereochemical Stability and Epimerization Studies of this compound

The stereochemical stability of a chiral compound refers to its resistance to racemization or epimerization (the conversion of one enantiomer into the other). The chiral center in this compound is the carbon atom attached to the indole (B1671886) ring, the amino group, and the hydroxymethyl group. Studies to assess its stability are crucial for determining appropriate storage and handling conditions.

Such studies typically involve subjecting a sample of the pure (S)-enantiomer to various stress conditions, such as elevated temperature, extreme pH (both acidic and basic), and exposure to different solvents. The enantiomeric purity of the sample is monitored over time using a validated chiral analytical method, such as the HPLC techniques described in section 3.1. diva-portal.orgresearchgate.net A decrease in enantiomeric excess over time indicates that epimerization is occurring. The rate of this process can be quantified to understand the compound's stability under specific conditions. For secondary alcohols and amines, racemization can be catalyzed, and understanding the conditions that promote or prevent this is vital. diva-portal.orgresearchgate.netrsc.org

| Stress Condition | Purpose | Analytical Monitoring |

| Elevated Temperature | To assess thermal stability and accelerate potential degradation pathways. | Chiral HPLC analysis at set time points to measure enantiomeric excess. |

| Acidic/Basic pH | To evaluate stability in acidic or basic environments, which can sometimes catalyze epimerization at a chiral center adjacent to an aromatic ring. | Chiral HPLC analysis of samples held at various pH values over time. |

| Different Solvents | To determine the influence of solvent polarity and proticity on stereochemical integrity. | Chiral HPLC analysis of solutions in various solvents (e.g., methanol, acetonitrile, water) over time. |

Absolute Configuration Assignment Methodologies

While a synthesis may be designed to produce the (S)-enantiomer, its absolute configuration must be unequivocally confirmed experimentally. Several methods can be employed for this purpose.

X-ray Crystallography: If a suitable single crystal can be obtained, anomalous dispersion X-ray crystallography is the gold standard for determining the absolute configuration of a molecule. nih.gov By measuring the subtle differences in X-ray scattering when using radiation of a specific wavelength, the absolute spatial arrangement of the atoms can be determined, providing a definitive assignment of the (S) or (R) configuration.

NMR Spectroscopy: The absolute configuration of chiral 1,2-amino alcohols can be determined using NMR spectroscopy after derivatization with a chiral agent. rsc.orgresearchgate.netacs.org For instance, by creating derivatives with both the (R)- and (S)-enantiomers of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or similar reagents, a consistent pattern of chemical shift differences (Δδ) for the protons near the stereocenter can be observed. rsc.orgresearchgate.net This pattern can be used to deduce the absolute configuration of the original amino alcohol.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum can be compared to a spectrum predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for the (S)-configuration. nih.gov A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. nih.govnih.gov

| Methodology | Principle | Requirements/Considerations |

| Anomalous Dispersion X-ray Crystallography | Measures the effects of anomalous scattering to determine the absolute structure of the molecule in a crystal. nih.gov | Requires a high-quality single crystal of the compound, often containing a heavier atom. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct and predictable NMR spectral patterns that correlate to the absolute configuration at the chiral center. rsc.orgacs.org | Requires successful derivatization with a pure chiral agent (e.g., Mosher's acid) and careful analysis of the resulting ¹H or ¹⁹F NMR spectra. acs.org |

| Electronic Circular Dichroism (ECD) | Compares the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., S). nih.gov | Requires accurate computational modeling and consideration of different molecular conformations. nih.govnih.gov |

| Chemical Correlation | Chemically converting the molecule to or synthesizing it from a compound of known absolute configuration via reactions that do not affect the stereocenter. nih.gov | Requires a suitable known compound and a reaction pathway that proceeds with known stereochemical outcome. |

Chemical Reactivity and Derivatization of S 2 Amino 2 1h Indol 7 Yl Ethan 1 Ol

Reactions at the Primary Amine Functionality of (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol (e.g., Acylation, Alkylation, Amidation)

The primary amine in this compound is a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation and Amidation: The amine can be easily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This nucleophilic addition-elimination reaction is fundamental in peptide synthesis and for the introduction of various functional groups. studymind.co.uk Similarly, reaction with carboxylic acids, often activated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields amides.

Alkylation: The nitrogen atom's lone pair of electrons facilitates alkylation reactions. studymind.co.uk A notable method applicable to 1,2-amino alcohols is the hydrogen-borrowing alkylation, which allows for C-C bond formation under relatively mild conditions. In this process, a catalyst, typically an iridium complex, temporarily oxidizes the alcohol to an aldehyde. The amine then condenses with a ketone to form an imine, which is subsequently alkylated and reduced in situ. This method has been successfully applied to various 1,2-amino alcohols derived from amino acids, demonstrating its potential for the alkylation of this compound while preserving the stereocenter. nih.gov

Below is a table summarizing the scope of hydrogen-borrowing alkylation with various protected 1,2-amino alcohols, analogous to the target compound. nih.gov

| Entry | Amino Alcohol Derivative | Product Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | N-Trityl-glycinol | 86 | N/A |

| 2 | N-Trityl-alaninol | 82 | 98:2 |

| 3 | N-Trityl-leucinol | 89 | 98:2 |

| 4 | N-Trityl-phenylalaninol | 91 | 98:2 |

| 5 | N-Benzyl-alaninol | 75 | 98:2 |

Transformations Involving the Primary Hydroxyl Group of this compound (e.g., Oxidation, Esterification, Etherification)

The primary hydroxyl group offers another site for diverse chemical modifications.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of reagents. The choice of oxidant determines the final product. For example, mild oxidants like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the carboxylic acid. The electrochemical oxidation of the closely related amino acid, L-tryptophan, has also been studied and is known to be an irreversible process. researchgate.net

Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. These reactions are often catalyzed by acids or bases. Enzymatic acylation, for instance using lipases, represents a mild and selective method for ester formation on similar structures. nih.gov

Etherification: Ether derivatives can be synthesized, for example, via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

Reactivity of the Indole (B1671886) Moiety in this compound (e.g., Electrophilic Aromatic Substitution, Metalation)

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). quora.com

Electrophilic Aromatic Substitution (EAS): The pyrrole (B145914) ring of indole is significantly more reactive towards electrophiles than the benzene (B151609) ring. quora.com Substitution typically occurs at the C3 position, as the resulting cationic intermediate (Wheland intermediate) can be stabilized by resonance involving the nitrogen lone pair without disrupting the aromaticity of the benzene ring. ic.ac.uk If the C3 position is blocked, substitution may occur at the C2 position or on the benzene ring (typically C5 or C6). For this compound, the C3 position is unsubstituted and would be the primary site of electrophilic attack in reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. researchgate.netwikipedia.org

Metalation and Borylation: The indole ring can be functionalized through metalation. Directed ortho-metalation is possible, but C-H activation and borylation are more common strategies. nih.gov For instance, iridium or rhodium-catalyzed borylation can install a boronic ester group onto the indole ring, which can then be used in subsequent cross-coupling reactions. nih.gov While C2 is a common site for borylation, methods for C7 functionalization have also been developed, often starting from a pre-functionalized indole like 7-bromoindole. nih.govresearchgate.net These indolylboronic acids are stable, non-toxic, and versatile intermediates for further derivatization. nih.gov

Cyclization and Rearrangement Reactions Involving this compound

The proximal amine and alcohol functionalities, along with the indole ring, can participate in intramolecular reactions to form complex polycyclic structures.

Cyclization: Oxidative cyclization is a prominent reaction for analogous tryptophan derivatives. nih.gov Reagents such as N-sulfonyl oxaziridines can induce cyclization to form hexahydropyrrolo[2,3-b]indole scaffolds. nih.govprinceton.edu This type of reaction involves the attack of the side-chain amine onto an oxidized indole intermediate. The intramolecular cyclization of 3a-hydroperoxitryptophan, an oxidized form of tryptophan, has been shown to be pH-dependent, proceeding through different mechanistic pathways in acidic versus basic media. rsc.org Such cyclizations highlight the potential for this compound to serve as a precursor for rigid, polycyclic alkaloid-like structures. researchgate.netencyclopedia.pub

Rearrangement: Indole derivatives are known to undergo rearrangement reactions under certain conditions. For instance, under Lewis acid catalysis, some 3-substituted indoles can react with dehydroalanine (B155165) derivatives in a process that involves a C3- to C2-alkyl migration and rearomatization to form 2-substituted tryptophans. beilstein-journals.org While not a direct reaction of the target molecule, it illustrates the potential for skeletal rearrangements within the indole framework. Another potential reaction is the loss of ammonia (B1221849) from protonated tryptophan in the gas phase, which proceeds via nucleophilic attack from the C3 position of the indole side chain, leading to a tricyclic product ion. researchgate.net

Transition Metal-Catalyzed Cross-Coupling and Other Functionalization Reactions of this compound Derivatives

Derivatives of this compound, particularly halogenated versions, are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com

Suzuki-Miyaura Coupling: If a halogen (e.g., Br, I) is present on the indole nucleus, it can be coupled with a wide range of aryl or vinyl boronic acids or esters using a palladium catalyst. nanochemres.org For example, a hypothetical 4-bromo-7-( (S)-1-hydroxy-2-aminoethyl)-1H-indole could be synthesized and subsequently used in a Suzuki-Miyaura reaction to introduce a new aryl group at the C4 position. nih.govmit.edu

Sonogashira Coupling: This reaction couples a halo-indole with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. mdpi.comnih.gov This is a highly effective method for synthesizing alkynylindoles, which are valuable intermediates in medicinal chemistry and materials science. nanochemres.org

The table below provides illustrative conditions for Suzuki and Sonogashira coupling reactions performed on various indole or azaindole substrates, demonstrating the general applicability of these methods.

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst / Base / Solvent | Yield (%) | Reference |

| Suzuki | 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ / Dioxane/H₂O | 98 | nih.gov |

| Suzuki | 4,6-Dibromoindole derivative | Phenylboronic acid | Pd(OAc)₂ / K₃PO₄ / Toluene | 95 | mit.edu |

| Sonogashira | 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N / DMF | High | nih.gov |

| Sonogashira | 4-Iodo-1H-indole | 1-Heptyne | Pd/DNA@MWCNTs / K₂CO₃ / EtOH/H₂O | 95 | nanochemres.org |

Theoretical and Computational Studies of S 2 Amino 2 1h Indol 7 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. For indole (B1671886) derivatives, DFT calculations at the B3LYP/6-311+G** level of theory have been used to determine important thermochemical parameters such as enthalpy, entropy, and Gibbs free energy, which are crucial for assessing the relative stability of different isomers. researchgate.net

Studies on various substituted indoles and imidazoles have calculated heats of formation using isodesmic reactions to evaluate their stability. niscpr.res.in For a molecule like (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol, such calculations would be invaluable in determining its thermodynamic properties. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) is a standard practice to understand the electronic properties and reactivity. For many indole derivatives, the HOMO-LUMO energy gap is a key parameter in assessing their stability and potential for electronic transitions. researchgate.net For instance, in a study of indole isomers, HOMO-LUMO gaps, electronegativity, hardness, and softness were calculated to compare their relative stabilities. researchgate.net

The reactivity of this compound would be significantly influenced by the electron-donating amino and hydroxyl groups, as well as the aromatic indole ring. The nitrogen atom in the indole ring and the exocyclic amino group would likely be primary sites for electrophilic attack, a common feature in the reactivity of indoles. nih.gov DFT calculations can provide detailed information on the electron density distribution and electrostatic potential, highlighting these reactive sites.

Table 1: Representative Quantum Chemical Parameters for Indole Derivatives

| Parameter | Typical Value Range for Indole Derivatives | Significance |

| Heat of Formation (kJ/mol) | 85 - 132 | Indicates the relative stability of the molecule. |

| HOMO-LUMO Gap (eV) | Varies with substitution | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment (Debye) | Varies with substitution | Influences intermolecular interactions and solubility. |

Note: The values in this table are illustrative and are based on studies of various substituted indole and imidazole (B134444) derivatives. researchgate.netniscpr.res.inkoreascience.kr Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound and its interactions with its environment. The side chain, containing a chiral center, an amino group, and a hydroxyl group, can adopt multiple conformations due to the rotation around single bonds. MD simulations can map these conformational possibilities and determine their relative energies and populations.

For indole alkaloids, MD simulations have been employed to validate docking results and assess the stability of ligand-protein complexes over time. nih.gov These simulations provide insights into how the molecule interacts with its surroundings, including solvent molecules and potential binding partners. The stability of these interactions is crucial for understanding the molecule's behavior in a biological context.

In the case of this compound, MD simulations could elucidate the preferred conformations of the amino alcohol side chain relative to the indole ring. These simulations would also be critical in understanding how intermolecular hydrogen bonds with solvent molecules or other solutes might influence the conformational preferences. The insights gained from such simulations are vital for understanding how the molecule might interact with biological macromolecules.

In Silico Predictions of Spectroscopic Properties and Reaction Pathways

Computational methods are frequently used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which can aid in structure elucidation. github.iofrontiersin.org For indole and its derivatives, computational prediction of NMR spectra has been a valuable tool. researchgate.net DFT calculations can predict proton and carbon chemical shifts with a reasonable degree of accuracy, which can be compared with experimental data to confirm the structure of a synthesized compound. github.io

The prediction of other spectroscopic properties, such as UV-Vis absorption spectra, can also be achieved through computational methods like Time-Dependent DFT (TD-DFT). mdpi.com These calculations can help to understand the electronic transitions responsible for the observed absorption bands.

Furthermore, computational chemistry can be used to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction mechanisms and to predict reaction kinetics. This information can be invaluable for optimizing synthetic routes and understanding the chemical stability of the molecule.

Table 2: Common Computational Methods for Spectroscopic Prediction

| Spectroscopic Technique | Computational Method | Information Obtained |

| NMR | DFT (e.g., GIAO method) | Chemical shifts, coupling constants |

| UV-Vis | TD-DFT | Electronic transitions, absorption maxima |

| Infrared (IR) | DFT | Vibrational frequencies and modes |

Note: The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. github.iomdpi.com

Ligand-Based and Structure-Based Modeling for Mechanistic Insights (Excluding Clinical Drug Target Prediction)

Ligand-based and structure-based modeling approaches are powerful in silico techniques to understand the interactions of molecules with their biological targets and to rationalize their activities.

Ligand-Based Modeling: Quantitative Structure-Activity Relationship (QSAR) studies are a common ligand-based approach used for indole derivatives. koreascience.krnih.gov In QSAR, statistical models are built to correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to gain insights into the molecular features that are important for activity. For example, a QSAR study on indole derivatives as antibacterial agents found that high electronic energy and dipole moment were important for activity against certain bacteria. koreascience.krnih.gov

Structure-Based Modeling: Molecular docking is a widely used structure-based method that predicts the preferred orientation of a ligand when bound to a receptor. This technique has been extensively applied to indole derivatives to understand their binding modes with various proteins. isfcppharmaspire.combjbs.com.br Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies of indole-based compounds with enzymes like cyclooxygenase (COX) have helped to rationalize their anti-inflammatory activity. isfcppharmaspire.com

For this compound, these modeling techniques could be used to explore its potential interactions with various enzymes or receptors, providing mechanistic insights into its hypothetical biological roles, excluding any clinical predictions.

Analysis of Noncovalent Interactions within the this compound Structure and its Derivatives

Noncovalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules. In this compound, several types of noncovalent interactions are expected to be significant.

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH2) group in the side chain allows for the possibility of intramolecular hydrogen bonding. khanacademy.orgyoutube.com Depending on the conformation of the side chain, a hydrogen bond could form between the hydroxyl hydrogen and the amino nitrogen, or between an amino hydrogen and the hydroxyl oxygen. Such interactions can significantly influence the conformational preferences of the molecule, stabilizing certain geometries over others. Studies on other amino alcohols have shown that intramolecular hydrogen bonds can be a dominant factor in determining their conformation. psu.edu

Interactions involving the Indole Ring: The indole ring itself can participate in various noncovalent interactions. The aromatic π-system can engage in π-π stacking interactions with other aromatic rings. Additionally, the N-H group of the indole ring can act as a hydrogen bond donor, while the electron-rich π-cloud can act as a weak hydrogen bond acceptor. The position of the substituent at the 7-position of the indole ring can influence the electronic properties of the ring and thus modulate these interactions. nih.gov

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to characterize and quantify these noncovalent interactions, providing a deeper understanding of the factors that govern the molecule's structure and stability. researchgate.net

Advanced Analytical Techniques for In Depth Characterization and Mechanistic Studies of S 2 Amino 2 1h Indol 7 Yl Ethan 1 Ol

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol. It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. The theoretical exact mass of the neutral molecule (C₁₀H₁₂N₂O) is 176.09496 u. In typical ESI-HRMS analysis conducted in positive ion mode, the compound is observed as the protonated molecule, [M+H]⁺.

The high-resolution capability of instruments like Orbitrap or FT-ICR MS allows for mass measurements with accuracy in the low ppm range, which is critical for distinguishing the target compound from other isobaric species. escholarship.org

Beyond precise mass determination, tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the weaker bonds, primarily in the amino alcohol side chain. Key fragmentation pathways for indole (B1671886) derivatives often involve cleavages of side chains and rearrangements within the indole ring structure. scirp.orged.ac.uk The most abundant precursor and product ions for amino acids are typically [M+H]⁺ and [M-COOH]⁺, respectively. researchgate.net

Expected Fragmentation Pathways:

Loss of Water (H₂O): Dehydration from the alcohol group is a common fragmentation pathway for alcohols.

Loss of a Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond adjacent to the chiral center.

Cleavage of the Indole Side Chain: Fragmentation yielding the stable indolyl fragment.

Below is an interactive data table summarizing the predicted high-resolution mass spectrometry data for the [M+H]⁺ ion and its major theoretical fragments.

| Ion Description | Chemical Formula | Theoretical m/z |

| Protonated Parent Ion | [C₁₀H₁₃N₂O]⁺ | 177.10224 |

| Loss of Water | [C₁₀H₁₁N₂]⁺ | 159.09167 |

| Loss of Ammonia (B1221849) | [C₁₀H₁₀O]⁺ | 146.07316 |

| Indol-7-ylmethylideneammonium | [C₉H₉N₂]⁺ | 145.07602 |

| Indole Fragment | [C₈H₈N]⁺ | 118.06512 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the indole ring will appear in the downfield region (typically 6.5-7.6 ppm). The protons of the amino alcohol side chain—the methine proton (CH), the methylene (B1212753) protons (CH₂), the alcohol proton (OH), and the amine protons (NH₂)—will resonate in the upfield region. The N-H proton of the indole ring typically appears as a broad singlet at a very downfield shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons of the indole ring and the aliphatic carbons of the side chain.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the side chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. hmdb.cacontaminantdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the amino alcohol side chain and the 7-position of the indole ring.

The following tables provide predicted chemical shift ranges for the ¹H and ¹³C nuclei of the compound.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Indole N-H | 10.5 - 11.5 | br s |

| Aromatic C4-H | 7.5 - 7.7 | d |

| Aromatic C2-H | 7.1 - 7.3 | t |

| Aromatic C5-H, C6-H | 6.8 - 7.1 | m |

| Aromatic C3-H | 6.4 - 6.6 | t |

| Chiral Cα-H | 4.0 - 4.3 | dd |

| Cβ-H₂ | 3.6 - 3.9 | m |

| O-H | Variable | br s |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

|---|---|

| Indole C7a | 135 - 137 |

| Indole C3a | 127 - 129 |

| Indole C2 | 123 - 125 |

| Indole C7 | 121 - 123 |

| Indole C4 | 119 - 121 |

| Indole C6 | 117 - 119 |

| Indole C5 | 114 - 116 |

| Indole C3 | 101 - 103 |

| Cβ (CH₂OH) | 65 - 68 |

X-ray Crystallography for Unambiguous Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique provides an unambiguous determination of its solid-state conformation and, crucially, its absolute configuration.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated. This map is used to determine the exact spatial coordinates of each atom. The resulting structural model provides:

Absolute Stereochemistry: Confirms the (S)-configuration at the chiral center, often through the use of anomalous dispersion (Flack parameter). Determining the absolute configuration of chiral compounds is a critical step in chemical analysis. mdpi.com

Bond Lengths and Angles: Provides precise measurements of all covalent bonds and angles within the molecule.

Conformation: Reveals the preferred rotational arrangement (torsion angles) of the side chain relative to the indole ring in the solid state.

Intermolecular Interactions: Elucidates the network of non-covalent interactions, such as hydrogen bonds involving the hydroxyl, amino, and indole N-H groups, which dictate the crystal packing.

While a specific crystal structure for this exact compound may not be publicly available, the technique itself is the definitive method for obtaining this fundamental structural information. mdpi.com

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment

Chiral chromatography is essential for verifying the enantiomeric purity of this compound. This technique separates the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino alcohols, several types of CSPs are effective:

Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin or vancomycin (B549263) are highly effective for separating underivatized amino acids and amino alcohols due to multiple chiral recognition mechanisms, including hydrogen bonding and ionic interactions. sigmaaldrich.com

Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives can also provide excellent enantioseparation, often in normal-phase or polar-organic modes.

Ligand-Exchange Chromatography: This involves a CSP with a chiral ligand (e.g., an amino acid) complexed with a metal ion (e.g., Cu²⁺).

A typical analytical method would involve dissolving the sample in a suitable solvent and injecting it onto a chiral HPLC column. The enantiomers are then separated using an optimized mobile phase, often a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and a non-polar solvent (like hexane), sometimes with additives to improve peak shape.

Hypothetical Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiralpak AD-H (Amylose derivative) or CHIROBIOTIC T (Teicoplanin) |

| Mobile Phase | Hexane (B92381)/Ethanol/Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (due to the indole chromophore) |

| Expected Result | Two baseline-separated peaks for the (R) and (S) enantiomers. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are complementary and are based on the vibrations of molecular bonds. mdpi.com For this compound, IR and Raman spectra would confirm the presence of its key structural features.

O-H Stretch: A broad, strong absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group, often involved in hydrogen bonding.

N-H Stretches: The primary amine (NH₂) and the indole N-H group will show absorption bands in the 3100-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching).

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the side chain appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretch: The alcohol C-O stretching vibration will produce a strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ range.

C-N Stretch: The aliphatic C-N stretching vibration is expected between 1020-1250 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, providing complementary information to IR spectroscopy. mdpi.com For instance, the symmetric breathing vibrations of the indole ring would be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine, Indole) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

Future Directions and Emerging Research Avenues for S 2 Amino 2 1h Indol 7 Yl Ethan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes, Including Flow Chemistry and Continuous Manufacturing

The demand for enantiomerically pure compounds like (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol necessitates the development of synthetic routes that are not only efficient but also environmentally sustainable. Future research is poised to move beyond traditional batch processing towards more advanced manufacturing technologies.

Flow Chemistry and Continuous Manufacturing: Continuous flow synthesis offers numerous advantages over conventional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. nih.gov For the synthesis of chiral amino alcohols, flow chemistry can enable the telescoping of multiple reaction steps, minimizing the need for intermediate purification and reducing solvent waste. rsc.org Biocatalytic processes, which are inherently green, can be integrated into continuous-flow microreactor systems. nih.gov For example, a cascade of transketolase and transaminase-catalyzed reactions has been successfully employed for the synthesis of other chiral amino alcohols in a continuous-flow system, achieving full conversion and overcoming substrate inhibition issues common in batch reactions. nih.gov The application of similar enzymatic or chemo-enzymatic strategies in a continuous manufacturing setup represents a promising future for the large-scale, sustainable production of this compound.

Sustainable Catalysis and Reaction Media: Future synthetic strategies will likely focus on replacing stoichiometric reagents with catalytic alternatives and utilizing greener solvents. Research into the synthesis of indole (B1671886) derivatives is already exploring greener methods using catalysts like nanocatalysts, ionic liquids, and water as a reaction medium. researchgate.net The Fischer indole synthesis, a classic method for creating the indole core, has been adapted to flow conditions, significantly reducing reaction times and improving yields. uc.ptsemanticscholar.org Furthermore, sustainable techniques such as ball milling have been shown to be effective for key C-C bond-forming reactions on indoles, like the Friedel-Crafts reaction, often under solvent-free conditions. nih.gov

| Parameter | Traditional Batch Synthesis | Flow Chemistry / Continuous Manufacturing |

|---|---|---|

| Efficiency & Yield | Often requires intermediate isolation, potentially lowering overall yield. | Telescoped reactions can increase overall yield and throughput. rsc.org |

| Safety | Handling of large volumes of hazardous reagents poses risks. Poor heat dissipation can lead to runaway reactions. | Small reactor volumes and superior heat transfer enhance safety. nih.gov |

| Sustainability | Generates significant solvent and reagent waste. | Reduces solvent usage, allows for catalyst recycling, and improves energy efficiency. rsc.orgresearchgate.net |

| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise, automated control over all reaction parameters. nih.gov |

| Scalability | Scaling up can be challenging and non-linear. | Scalability is achieved by running the process for longer durations ("scaling out"). semanticscholar.org |

Exploration of Novel Reactivity and Functionalization Pathways for Advanced Derivatives

The indole nucleus and the amino alcohol moiety of this compound offer multiple sites for chemical modification. Future research will focus on exploring novel reactions to generate advanced derivatives with tailored properties.

The indole ring is reactive at several positions, most notably C3, but also at N1 and C2. nih.gov Transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the direct and atom-economical modification of indole rings. mdpi.comacs.org Applying these methods to the C4, C5, or C6 positions of the 7-substituted indole core could yield a library of novel derivatives. Additionally, multicomponent reactions (MCRs) involving the indole scaffold provide a rapid way to build molecular complexity from simple starting materials. nih.gov

The amino and hydroxyl groups can be readily functionalized through acylation, alkylation, or conversion into other functional groups. For instance, the vicinal amino alcohol setup is ideal for the synthesis of chiral oxazolidines or as a precursor to chiral aziridines, which are valuable synthetic intermediates. mdpi.com The reaction of the indole nitrogen with various electrophiles can also be explored to modulate the electronic properties of the heterocyclic system. arkat-usa.org

| Reaction Type | Target Site | Potential Outcome / Application | Reference |

|---|---|---|---|

| C-H Activation/Annulation | Indole C2, C4, C5, C6 positions | Direct formation of fused polycyclic systems or introduction of new substituents. | mdpi.comacs.org |

| Asymmetric Friedel-Crafts Alkylation | Indole C3 position | Introduction of chiral side chains, creating additional stereocenters. | nih.gov |

| Multicomponent Reactions (e.g., Ugi) | Indole N1 or C3 | Rapid assembly of complex, peptide-like scaffolds. | nih.gov |

| Carbonylative Synthesis | Indole scaffold | Introduction of ketone or amide functionalities. | beilstein-journals.org |

| Cyclization of Amino Alcohol | -NH2 and -OH groups | Formation of chiral oxazolidine (B1195125) or aziridine (B145994) ligands for catalysis. | mdpi.com |

Expansion of Applications in Diverse Areas of Catalysis and Asymmetric Transformations

Chiral 1,2-amino alcohols are privileged structures used as ligands and organocatalysts in a wide range of asymmetric transformations. frontiersin.org The unique structure of this compound, featuring a rigid indole backbone, makes it an excellent candidate for development into novel catalytic systems.

Asymmetric Catalysis: Derivatives of this amino alcohol can be readily converted into chiral ligands for transition metal catalysis. For example, by forming bis(oxazoline) (BOX) or phosphine-containing ligands, it could be applied in asymmetric Friedel-Crafts alkylations, Diels-Alder reactions, or hydrogenation reactions. nih.govmdpi.com The indole N-H can also participate in catalysis by acting as a hydrogen bond donor, creating a bifunctional catalyst that activates both the nucleophile and the electrophile. nih.gov

Organocatalysis: The compound itself, or simple derivatives, could function as an organocatalyst. Chiral phosphoric acids derived from chiral scaffolds are highly effective in promoting asymmetric dearomatization reactions of indoles. rsc.org Similarly, the amino alcohol could be used to catalyze aldol (B89426) or Michael reactions, where the amino group forms an enamine or iminium ion intermediate and the hydroxyl group directs the stereochemical outcome through hydrogen bonding.

Future work will involve synthesizing libraries of ligands and organocatalysts derived from the parent compound and screening them in a variety of asymmetric transformations to uncover novel reactivity and high enantioselectivity.

Advanced Computational Studies for Rational Design and Prediction of Novel Properties

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and materials. For this compound and its derivatives, advanced computational studies offer a pathway to rationally design structures with desired properties, bypassing extensive trial-and-error synthesis.

Rational Catalyst Design: Density Functional Theory (DFT) calculations can be used to model transition states of catalytic cycles, providing insights into the sources of stereoselectivity. nih.gov This knowledge allows for the in silico redesign of ligands or organocatalysts based on the parent scaffold to enhance their performance. For example, computational screening can predict which substituents on the indole ring or modifications to the amino alcohol moiety would lead to higher enantiomeric excess in a given reaction. nih.gov

Prediction of Novel Properties: Computational methods can predict a range of properties for newly designed derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with catalytic activity or material properties. nih.gov Molecular docking can be used to design derivatives that bind to specific proteins or act as enzyme inhibitors. nih.govresearchgate.net Furthermore, time-dependent DFT (TD-DFT) can predict the electronic and optical properties, such as UV-Vis absorption and fluorescence spectra, guiding the design of new dyes or sensors. mdpi.com

| Computational Method | Application Area | Predicted Properties / Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Catalyst Design, Reactivity | Transition state energies, reaction mechanisms, stereoselectivity origins. | nih.gov |

| Molecular Docking | Rational Design | Binding affinities and modes with target proteins or receptors. | nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Optimization | Correlation of molecular descriptors with observed activity (e.g., catalytic efficiency). | nih.gov |

| Time-Dependent DFT (TD-DFT) | Materials Science | UV-Vis absorption, fluorescence spectra, electronic transitions. | mdpi.com |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Conformational dynamics, self-assembly behavior, solvent effects. | nih.gov |

Interdisciplinary Research Integrating this compound with Other Fields (excluding clinical/pharmacological)

The functional groups present in this compound make it an attractive molecule for integration into fields beyond traditional organic synthesis, particularly in materials science and supramolecular chemistry.

Materials Science: The indole ring is an electron-rich aromatic system, and indole-containing polymers and small molecules have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the chiral amino alcohol moiety could induce chiroptical properties in these materials, leading to applications in circularly polarized light emission or detection. The synthesis of trifluoromethylated indole derivatives, for example, has been noted for its relevance to materials science. nih.gov

Supramolecular Chemistry: The N-H of the indole, the hydroxyl group, and the amino group are all capable of forming strong hydrogen bonds. This makes the molecule an excellent building block for creating self-assembling systems, such as gels, liquid crystals, or well-defined nanostructures. The chirality of the molecule can be translated into helical or other complex supramolecular architectures. Furthermore, the indole ring can participate in π-π stacking interactions, further stabilizing such assemblies. Certain indolyl-containing compounds have been shown to exhibit notable fluorescence activities, suggesting potential applications as fluorescent probes or sensors. nih.gov Future research could explore the co-assembly of this molecule with metal ions to form chiral metal-organic frameworks (MOFs) with potential applications in asymmetric catalysis or chiral separations.

Q & A

What are the common synthetic routes for (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol, and how do reaction conditions influence stereoselectivity?

Basic:

The compound can be synthesized via asymmetric catalysis, leveraging transition metals like palladium or rhodium to control stereochemistry. A typical approach involves coupling indole derivatives with amino alcohol precursors using chiral ligands to enforce enantioselectivity. For example, palladium-catalyzed cross-coupling reactions with indolylboronic acids and amino alcohol synthons are widely reported .

Advanced:

Recent advances highlight the role of silacyclopropane intermediates in stereocontrolled syntheses. For instance, rhodium-catalyzed C–Si bond cleavage in trialkylsilyl groups enables the formation of chiral benzosiloles, which can be functionalized to yield the target compound. The choice of catalyst (e.g., Rh vs. Pd) and ligand (e.g., BINAP derivatives) critically impacts enantiomeric excess (ee), with Pd/phosphine systems achieving >90% ee in optimized conditions .

How can researchers resolve contradictions in regioselectivity during functionalization of the indole moiety?

Basic:

Regioselectivity challenges arise during electrophilic substitution at the indole C-7 position. Computational modeling (DFT) and directing-group strategies (e.g., using bulky protecting groups on nitrogen) can steer reactivity toward the desired position.

Advanced:

Contradictions in regioselectivity under varying metal catalysts are documented. For example, copper catalysts favor C-3 functionalization due to π-coordination with the indole ring, while palladium systems promote C-7 substitution via σ-complex intermediates. Kinetic studies using isotopic labeling (e.g., -tracing) and in-situ NMR can elucidate these pathways .

What advanced analytical techniques are recommended for characterizing this compound’s stability and degradation products?

Basic:

Standard techniques include / NMR for structural confirmation and HPLC-MS for purity assessment.

Advanced:

For stability studies under oxidative or hydrolytic conditions:

- LC-HRMS/MS identifies degradation products (e.g., oxidation at the ethanolamine moiety).

- X-ray crystallography resolves conformational changes in the solid state, critical for polymorph screening.

- Dynamic Nuclear Polarization (DNP) NMR enhances sensitivity for tracking trace degradation intermediates .

How does the compound’s stereochemistry influence its biological activity, and what methods validate enantiopurity?

Basic:

The (S)-enantiomer often exhibits distinct bioactivity due to chiral recognition in biological targets (e.g., GPCRs). Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) is standard for ee determination.

Advanced:

Mechanistic studies using surface plasmon resonance (SPR) and cryo-EM reveal stereospecific binding to neuronal receptors. For example, the (S)-enantiomer shows higher affinity for serotonin receptors (5-HT) in vitro, validated by competitive binding assays with -ligands .

What strategies mitigate side reactions during multicomponent coupling reactions involving this compound?

Basic:

Optimizing reaction stoichiometry and temperature (e.g., <50°C) minimizes side products like dimerization or over-alkylation.

Advanced:

Zirconium-mediated coupling suppresses undesired pathways by stabilizing reactive intermediates. For example, zirconacyclobutene-silacyclobutene fused rings enable selective C–N bond formation without competing C–O coupling. Additives like Sc(OTf) further enhance selectivity by polarizing electron density at the indole nitrogen .

How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Basic:

QSAR models predict logP and solubility, guiding structural modifications (e.g., adding hydrophilic groups to the ethanolamine chain).

Advanced:

Molecular dynamics (MD) simulations map interactions with metabolic enzymes (e.g., CYP3A4), identifying sites prone to oxidation. Free-energy perturbation (FEP) calculations quantify binding affinity changes for derivatives, accelerating lead optimization .

What are the key challenges in scaling up the synthesis of this compound, and how are they addressed?

Basic:

Scale-up issues include poor yields in asymmetric steps and catalyst leaching. Switching to heterogeneous catalysts (e.g., Pd/C) improves recyclability.

Advanced:

Flow chemistry enables continuous synthesis with precise control over residence time and temperature, reducing racemization. In-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time, ensuring consistent ee ≥98% .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced:

The indole ring’s electron-rich nature facilitates oxidative addition with Pd(0) catalysts, while the ethanolamine moiety’s lone pair can coordinate metals, altering reaction pathways. UV-Vis spectroscopy and cyclic voltammetry quantify electron-donating effects, correlating HOMO-LUMO gaps with coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.